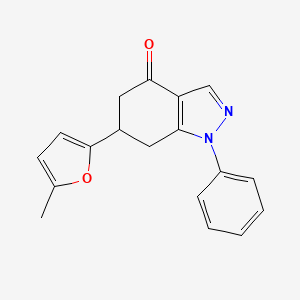

6-(5-甲基-2-呋喃基)-1-苯基-1,5,6,7-四氢-4H-吲唑-4-酮

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the rings and attach the various groups. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would have a three-dimensional shape determined by the arrangement of its atoms and the bonds between them. The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound’s reactivity would depend on its exact structure. The presence of aromatic rings (like the furan and phenyl groups) could make it relatively stable, but other parts of the molecule might be more reactive. For example, the indazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学研究应用

结构和动态研究

已经对类似化合物(如“4-呋喃基-6-羟基-6-甲基-1,2,4,5,6,7-六氢-3H-吲唑-3-酮”)进行了研究,以研究它们的生物活性。这些研究涉及化合物的合成及其结构分析,通常通过 X 射线晶体学等方法,以了解它们的潜在生物相互作用和应用 (Usova, Lysenko, & Krapivin, 2000)。

计算和理论分析

已经对吲唑酮衍生物(包括各种四氢-4H-吲唑-4-酮)的互变异构现象进行了计算研究。这些研究使用从半经验 AM1 到高级密度泛函计算的各种方法来确定这些化合物的最稳定形式。这种类型的研究对于了解这些分子的化学行为和潜在反应性至关重要,它为其在各个领域的应用提供了见解 (Pérez Medina, López, & Claramunt, 2006)。

在合成新化合物中的应用

吲唑衍生物(包括与所讨论化合物相关的衍生物)已被用作合成新化合物的中间体。例如,通过 1,3-偶极环加成反应合成螺[吲唑-5,3'-吡唑]衍生物展示了这些化合物在创建具有潜在生物或材料应用的复杂分子结构中的效用 (Ren, Kuang, & Li, 2018)。

催化应用

已经探索了某些吲唑衍生物的结构特征在催化应用中的潜力。例如,已经研究了双[2-(2-呋喃基)茚满基]锆衍生物的动态行为和在聚合过程中的应用,表明这些化合物在开发新的催化体系中具有潜在用途 (Dreier 等,2001)。

安全和危害

作用机制

Target of Action

Similar compounds have been found to have antiplatelet and anticoagulant activities .

Mode of Action

The compound’s interaction with its targets results in the inhibition of human platelet aggregation induced by collagen, arachidonic acid, and U46619, a thromboxane (TX)A 2 mimic . It also suppresses TXA 2 formations caused by collagen and arachidonic acid . Furthermore, it selectively inhibits TXA 2 synthase activity and shows a competitive antagonism on TXA 2 /prostaglandin H 2 receptor .

Biochemical Pathways

The compound affects the biochemical pathways involved in platelet aggregation and coagulation . It inhibits the synthesis of TXA 2 , a potent vasoconstrictor and platelet aggregator, thereby preventing platelet aggregation . It also impairs the intrinsic coagulation pathway, as indicated by the prolongation of the activated partial thromboplastin time (aPTT) with no changes in the prothrombin and thrombin time .

Pharmacokinetics

Similar compounds have been found to be orally active , suggesting that this compound may also have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of platelet aggregation and the prolongation of aPTT . These effects suggest that the compound may have therapeutic potential as an oral antithrombotic agent in the treatment of thromboembolic disorders .

属性

IUPAC Name |

6-(5-methylfuran-2-yl)-1-phenyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-7-8-18(22-12)13-9-16-15(17(21)10-13)11-19-20(16)14-5-3-2-4-6-14/h2-8,11,13H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAZEWKUGIWXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2CC3=C(C=NN3C4=CC=CC=C4)C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

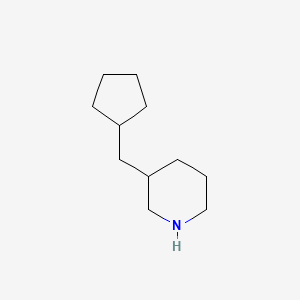

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid](/img/structure/B1456702.png)